tert-butyl N-[3-(fluorosulfonyl)phenyl]-N-methylcarbamate
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Overview
Description
tert-butyl N-[3-(fluorosulfonyl)phenyl]-N-methylcarbamate: is a chemical compound with the molecular formula C12H16FNO4S and a molecular weight of 289.3 g/mol. This compound is known for its unique properties and has garnered significant interest in various fields of research and industry.
Preparation Methods
The synthesis of tert-butyl N-[3-(fluorosulfonyl)phenyl]-N-methylcarbamate involves several steps. One common method includes the reaction of tert-butyl N-methylcarbamate with 3-(fluorosulfonyl)phenyl isocyanate under controlled conditions. The reaction typically requires a solvent such as dichloromethane and a catalyst like triethylamine to facilitate the process. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product.
Chemical Reactions Analysis
tert-butyl N-[3-(fluorosulfonyl)phenyl]-N-methylcarbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfonic acid derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions with reagents such as sodium methoxide or sodium ethoxide, leading to the formation of corresponding ether derivatives.
Scientific Research Applications
tert-butyl N-[3-(fluorosulfonyl)phenyl]-N-methylcarbamate has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various derivatives and intermediates.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of tert-butyl N-[3-(fluorosulfonyl)phenyl]-N-methylcarbamate involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes by binding to their active sites, leading to the disruption of essential biochemical processes. This inhibition can result in various biological effects, including antimicrobial and anticancer activities.
Comparison with Similar Compounds
tert-butyl N-[3-(fluorosulfonyl)phenyl]-N-methylcarbamate can be compared with other similar compounds, such as:
tert-butyl N-[3-(chlorosulfonyl)phenyl]-N-methylcarbamate: This compound has a similar structure but contains a chlorosulfonyl group instead of a fluorosulfonyl group. The presence of chlorine can lead to different reactivity and biological activities.
tert-butyl N-[3-(methylsulfonyl)phenyl]-N-methylcarbamate: This compound contains a methylsulfonyl group, which can also affect its chemical and biological properties.
tert-butyl N-[3-(bromosulfonyl)phenyl]-N-methylcarbamate:
Properties
CAS No. |
2751615-65-1 |
---|---|
Molecular Formula |
C12H16FNO4S |
Molecular Weight |
289.3 |
Purity |
95 |
Origin of Product |
United States |
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